5-Amino-2-fluoro-4-iodophenol
Description
5-Amino-2-fluoro-4-iodophenol is a halogenated phenolic compound featuring an amino group (-NH₂) at position 5, fluorine at position 2, and iodine at position 4. Its molecular formula is C₆H₅FINO, with a calculated molecular weight of 253.02 g/mol. The iodine substituent distinguishes it from analogs with smaller halogens (e.g., Cl, F) or alkyl groups at position 5.
Properties
Molecular Formula |
C6H5FINO |
|---|---|
Molecular Weight |
253.01 g/mol |
IUPAC Name |
5-amino-2-fluoro-4-iodophenol |
InChI |
InChI=1S/C6H5FINO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 |
InChI Key |
OABPAEZCCHTWHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of potassium iodide and tert-butyl hydroperoxide in methanol at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-fluoro-4-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro and iodo groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution can result in the replacement of the fluoro or iodo groups with other functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-2-fluoro-4-iodophenol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, 5-Amino-2-fluoro-4-iodophenol can be used to develop new pharmaceuticals. Its unique structure may impart specific biological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-iodophenol depends on its specific application. In general, the presence of the amino, fluoro, and iodo groups can influence the compound’s reactivity and interactions with other molecules. For example, the fluoro group can enhance the compound’s lipophilicity, while the iodo group can increase its molecular weight and electron density. These properties can affect the compound’s binding affinity to molecular targets and its overall biological activity.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares 5-Amino-2-fluoro-4-iodophenol with three structurally related compounds:
Reactivity and Functional Group Interactions
- Nucleophilic Substitution: The iodine in 5-Amino-2-fluoro-4-iodophenol acts as an excellent leaving group, enabling reactions like Ullmann coupling or nucleophilic aromatic substitution. In contrast, the chlorine in 5-Amino-2-chloro-4-fluorophenol is less reactive, while fluorine (in difluoro analogs) is typically inert under mild conditions .
- Electrophilic Aromatic Substitution :
- The electron-donating -NH₂ group activates the ring, but electron-withdrawing halogens (F, Cl, I) deactivate specific positions. Iodine’s polarizability may enhance regioselectivity in certain reactions.
Solubility and Stability
- Solubility: The iodo derivative is expected to have lower solubility in polar solvents (e.g., water) compared to fluoro or chloro analogs due to iodine’s hydrophobic nature. 5-Amino-2,4-difluorophenol (MW 145.11 g/mol) is more soluble in organic solvents, as noted in its commercial applications .
- Thermal Stability :
- Iodine’s larger atomic radius may reduce thermal stability compared to smaller halogens, though direct data is unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
